molecular formula C20H30N2O5S3 B12826536 O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate

Cat. No.: B12826536
M. Wt: 474.7 g/mol
InChI Key: ILBWQRSXRCCGOR-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, a vinyl group, and a tert-butoxycarbonyl-protected amino acid derivative, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate typically involves multiple steps, including the protection of functional groups, formation of the sulfonamide linkage, and introduction of the vinyl group. Common reagents used in these reactions include tert-butoxycarbonyl chloride, N,N-dimethyl-4-aminobenzenesulfonyl chloride, and vinyl magnesium bromide. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.

    Substitution: Nucleophiles like amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The vinyl group may participate in covalent bonding with target proteins, leading to irreversible inhibition or activation. The tert-butoxycarbonyl-protected amino acid derivative ensures stability and controlled release of the active compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Dimethylphenyl)sulfonamidoacetic acid: Similar sulfonamide structure but lacks the vinyl and tert-butoxycarbonyl groups.

    Vinyl sulfonamide derivatives: Share the vinyl and sulfonamide functionalities but differ in the amino acid component.

    tert-Butoxycarbonyl-protected amino acids: Commonly used in peptide synthesis but do not contain the sulfonamide or vinyl groups.

Uniqueness

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the sulfonamide, vinyl, and tert-butoxycarbonyl-protected amino acid moieties allows for diverse chemical modifications and applications in various research fields.

Properties

Molecular Formula

C20H30N2O5S3

Molecular Weight

474.7 g/mol

IUPAC Name

O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanethioate

InChI

InChI=1S/C20H30N2O5S3/c1-14-8-10-16(11-9-14)30(24,25)22(6)15(2)26-18(28)17(12-13-29-7)21-19(23)27-20(3,4)5/h8-11,17H,2,12-13H2,1,3-7H3,(H,21,23)/t17-/m0/s1

InChI Key

ILBWQRSXRCCGOR-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](CCSC)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(CCSC)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.